Cas no 107174-54-9 (4-(prop-2-yn-1-yl)aminobenzoic acid)

4-(Prop-2-yn-1-yl)aminobenzoic acid is a benzoic acid derivative featuring a propargylamine substituent at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry applications due to the presence of the terminal alkyne group, which enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its carboxylic acid functionality further enhances reactivity, allowing for conjugation or derivatization under mild conditions. The compound is valued for its stability, high purity, and compatibility with a range of solvents, making it suitable for pharmaceutical research, materials science, and bioconjugation studies. Its structural features support precise modifications in drug design and polymer chemistry.
4-(prop-2-yn-1-yl)aminobenzoic acid structure
107174-54-9 structure
Product name:4-(prop-2-yn-1-yl)aminobenzoic acid
CAS No:107174-54-9
MF:C10H9NO2
Molecular Weight:175.183962583542
CID:1183210
PubChem ID:10797343

4-(prop-2-yn-1-yl)aminobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(prop-2-ynylamino)benzoic Acid
    • AKOS011513210
    • Benzoic acid, 4-(2-propynylamino)-
    • ACMC-20mavv
    • CTK0D6580
    • 4-prop-2-ynylamino-benzoic acid
    • 4-Prop-2-inylamino-benzoesaeure
    • AKOS011513210; Benzoic acid, 4-(2-propynylamino)-; ACMC-20mavv; CTK0D6580; 4-prop-2-ynylamino-benzoic acid; 4-Prop-2-inylamino-benzoesaeure;
    • 4-(prop-2-yn-1-yl)aminobenzoic acid
    • SCHEMBL432166
    • 4-[(prop-2-yn-1-yl)amino]benzoic acid
    • EN300-1449406
    • 107174-54-9
    • DTXSID40444969
    • インチ: InChI=1S/C10H9NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13)
    • InChIKey: DNZMVBPBFGNSLG-UHFFFAOYSA-N
    • SMILES: C#CCNC1=CC=C(C=C1)C(=O)O

計算された属性

  • 精确分子量: 175.063328530g/mol
  • 同位素质量: 175.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 49.3Ų

4-(prop-2-yn-1-yl)aminobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1449406-2500mg
4-[(prop-2-yn-1-yl)amino]benzoic acid
107174-54-9
2500mg
$810.0 2023-09-29
Enamine
EN300-1449406-5000mg
4-[(prop-2-yn-1-yl)amino]benzoic acid
107174-54-9
5000mg
$1199.0 2023-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1580447-1g
4-(Prop-2-yn-1-ylamino)benzoic acid
107174-54-9 98%
1g
¥11442.00 2024-08-09
Enamine
EN300-1449406-1000mg
4-[(prop-2-yn-1-yl)amino]benzoic acid
107174-54-9
1000mg
$414.0 2023-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1580447-50mg
4-(Prop-2-yn-1-ylamino)benzoic acid
107174-54-9 98%
50mg
¥10294.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1580447-250mg
4-(Prop-2-yn-1-ylamino)benzoic acid
107174-54-9 98%
250mg
¥9015.00 2024-08-09
Enamine
EN300-1449406-0.1g
4-[(prop-2-yn-1-yl)amino]benzoic acid
107174-54-9
0.1g
$653.0 2023-06-06
Enamine
EN300-1449406-250mg
4-[(prop-2-yn-1-yl)amino]benzoic acid
107174-54-9
250mg
$381.0 2023-09-29
Enamine
EN300-1449406-500mg
4-[(prop-2-yn-1-yl)amino]benzoic acid
107174-54-9
500mg
$397.0 2023-09-29
Enamine
EN300-1449406-10000mg
4-[(prop-2-yn-1-yl)amino]benzoic acid
107174-54-9
10000mg
$1778.0 2023-09-29

4-(prop-2-yn-1-yl)aminobenzoic acid 関連文献

4-(prop-2-yn-1-yl)aminobenzoic acidに関する追加情報

4-(Prop-2-yn-1-yl)aminobenzoic Acid: A Versatile Compound in Modern Chemical and Pharmaceutical Research

4-(Prop-2-yn-1-yl)aminobenzoic acid (CAS No. 107174-54-9) is a unique and versatile compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This article delves into the chemical properties, synthesis methods, and recent research advancements of this compound, highlighting its importance in modern scientific research.

Chemical Structure and Properties

4-(Prop-2-yn-1-yl)aminobenzoic acid is a derivative of benzoic acid with a propargyl group attached to the amino functionality. Its molecular formula is C9H9N2O2, and it has a molecular weight of 183.18 g/mol. The presence of the propargyl group imparts unique reactivity and functional versatility to the molecule, making it an attractive building block for various chemical transformations.

The compound exhibits excellent solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. Its physical properties, including melting point and boiling point, are well-documented in the literature, contributing to its suitability for a wide range of applications.

Synthesis Methods

The synthesis of 4-(prop-2-yn-1-yl)aminobenzoic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-amino benzoic acid with propargyl bromide in the presence of a base such as potassium carbonate or sodium hydride. This reaction proceeds via nucleophilic substitution, yielding the desired product with high purity and yield.

Another approach involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in click chemistry. In this method, 4-amino benzoic acid is first converted to its azide derivative, which then reacts with propargyl alcohol to form the final product. This method is particularly useful for preparing derivatives with additional functional groups.

Applications in Medicinal Chemistry

4-(Prop-2-yn-1-yl)aminobenzoic acid has shown promise in medicinal chemistry due to its ability to serve as a scaffold for the development of bioactive molecules. Recent studies have explored its potential as a precursor for the synthesis of anti-inflammatory agents, antimicrobial compounds, and anticancer drugs.

In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of 4-(prop-2-yn-1-yl)aminobenzoic acid and evaluated their anti-inflammatory properties. The results demonstrated that certain derivatives exhibited potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory therapy.

Bioconjugation and Materials Science

The presence of the propargyl group in 4-(prop-2-yn-1-yl)aminobenzoic acid makes it an ideal candidate for bioconjugation reactions. The CuAAC reaction mentioned earlier is particularly useful for attaching this compound to biomolecules such as proteins, peptides, and nucleic acids. This property has been exploited in the development of targeted drug delivery systems and diagnostic tools.

In materials science, 4-(prop-2-yn-1-yl)aminobenzoic acid has been used as a building block for the synthesis of functional polymers and supramolecular assemblies. These materials have applications in areas such as drug delivery, tissue engineering, and sensor development.

Recent Research Advancements

The versatility of 4-(prop-2-yn-1-yl)aminobenzoic acid has led to numerous recent research advancements across various scientific disciplines. For instance, a study published in Advanced Materials reported the use of this compound as a key component in the fabrication of stimuli-responsive hydrogels. These hydrogels exhibit reversible swelling behavior in response to changes in pH or temperature, making them suitable for controlled drug release applications.

In another study published in Organic Letters, researchers developed a novel synthetic route for preparing chiral derivatives of 4-(prop-2-yn-1-yl)aminobenzoic acid. The chiral compounds exhibited enhanced biological activity compared to their achiral counterparts, highlighting the importance of stereochemistry in drug design.

Safety Considerations and Future Outlook

Safety is a critical consideration when handling any chemical compound. While 4-(prop-2-yn-1-yl)aminobenzoic acid is generally considered safe when used under appropriate conditions, it is important to follow standard laboratory safety protocols to minimize risks. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn during handling.

The future outlook for research involving 4-(prop-2-yinl)aminobenzoic acid is promising. Ongoing studies are exploring new synthetic methods to improve yield and purity while reducing environmental impact. Additionally, efforts are being made to discover novel applications for this compound in areas such as renewable energy materials and advanced therapeutic agents.

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